molecular formula C24H29N3O5 B2489392 (E)-N-((1-nicotinoylpiperidin-4-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide CAS No. 1396891-35-2

(E)-N-((1-nicotinoylpiperidin-4-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide

Cat. No.: B2489392
CAS No.: 1396891-35-2
M. Wt: 439.512
InChI Key: ZQMSMYWVLYMQMW-VOTSOKGWSA-N
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Description

(E)-N-((1-nicotinoylpiperidin-4-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a potent and selective small-molecule inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. ATR is a critical serine/threonine-specific protein kinase that acts as a primary sensor of DNA replication stress and a key regulator of the DNA damage response (DDR) pathway. By inhibiting ATR kinase activity, this compound effectively disrupts the cell's ability to halt the cell cycle and repair damaged DNA, particularly double-strand breaks. This mechanism forces cells undergoing replication stress to bypass critical checkpoints, leading to the accumulation of catastrophic DNA damage and ultimately, apoptosis. Its primary research value lies in the investigation of synthetic lethal approaches in oncology, where it is studied for its efficacy against cancer cells with specific DDR deficiencies, such as those in the ATM/p53 pathway. Researchers utilize this ATR inhibitor to explore novel chemosensitization and radiosensitization strategies, as it can potentiate the effects of DNA-damaging agents like cisplatin and ionizing radiation. The compound's design, featuring a (E)-3-(3,4,5-trimethoxyphenyl)acrylamide moiety linked to a nicotinoylpiperidine scaffold, is optimized for enhanced potency and selectivity, making it a valuable pharmacological tool for probing the ATR-CHK1 signaling axis in various cancer models, including those resistant to conventional therapies.

Properties

IUPAC Name

(E)-N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O5/c1-30-20-13-18(14-21(31-2)23(20)32-3)6-7-22(28)26-15-17-8-11-27(12-9-17)24(29)19-5-4-10-25-16-19/h4-7,10,13-14,16-17H,8-9,11-12,15H2,1-3H3,(H,26,28)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQMSMYWVLYMQMW-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)NCC2CCN(CC2)C(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NCC2CCN(CC2)C(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-((1-nicotinoylpiperidin-4-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide typically involves the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is functionalized with a nicotinoyl group through a nucleophilic substitution reaction.

    Acrylamide Formation: The intermediate is then reacted with 3-(3,4,5-trimethoxyphenyl)acrylic acid or its derivatives under amide coupling conditions to form the final acrylamide product.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions such as:

  • Use of catalysts to increase reaction efficiency.
  • Solvent selection to enhance solubility and reaction rates.
  • Temperature and pressure control to ensure high yield and purity.

Chemical Reactions Analysis

Nucleophilic Addition at the Acrylamide Core

The α,β-unsaturated acrylamide group undergoes Michael addition with nucleophiles such as amines, thiols, or stabilized carbanions. This reaction is driven by the electron-deficient nature of the conjugated double bond.

Key Findings:

  • Amine Adduct Formation : Reaction with primary/secondary amines (e.g., iso-propylamine, γ-aminobutyric acid) generates β-amino amide derivatives via 1,4-addition (Fig. 1A) .

  • Steric Effects : Bulky substituents on the nucleophile (e.g., 1-cyclohexen-1-ylethylamine) reduce reaction efficiency due to steric hindrance .

Table 1: Michael Addition Reaction Conditions

NucleophileSolventCatalystTime (h)Yield (%)Reference
iso-PropylamineACNDBU/TA4095
γ-Aminobutyric AcidDMFNone2482
1-CyclohexenylethylamineACNDBU/TA1471

Hydrolysis of Amide Bonds

The compound’s amide bonds (nicotinoyl and acrylamide) undergo hydrolysis under acidic or basic conditions, yielding carboxylic acids and amines.

Key Findings:

  • Nicotinoyl Group : Hydrolysis of the nicotinoyl-piperidine amide generates piperidine-4-ylmethanamine and nicotinic acid.

  • Acrylamide Core : Basic hydrolysis (pH > 10) cleaves the acrylamide to 3-(3,4,5-trimethoxyphenyl)acrylic acid and N-((1-nicotinoylpiperidin-4-yl)methyl)amine.

Equation :

Acrylamide+H2OH+/OHAcrylic Acid+Amine\text{Acrylamide} + \text{H}_2\text{O} \xrightarrow{\text{H}^+/\text{OH}^-} \text{Acrylic Acid} + \text{Amine}

Oxidative Cyclization Reactions

The acrylamide moiety participates in metal-free photoredox cyclization to form heterocyclic structures.

Key Findings:

  • Oxindole Formation : Under visible light and catalytic 4CzIPN, intramolecular cyclization generates oxindole derivatives via a radical intermediate (Fig. 1B) .

  • Mechanism : Single-electron transfer (SET) from the excited photocatalyst to the acrylamide initiates radical cyclization, followed by aromatization .

Conditions :

  • Catalyst: 4CzIPN (2 mol%)

  • Solvent: Acetonitrile

  • Light: 450 nm LED

  • Yield: 60–83%

Electrophilic Aromatic Substitution

The electron-rich 3,4,5-trimethoxyphenyl group undergoes electrophilic substitution (e.g., nitration, sulfonation) at the para position relative to methoxy groups.

Example :

Trimethoxyphenyl+HNO3H2SO43-Nitro-4,5-dimethoxyphenyl+H2O\text{Trimethoxyphenyl} + \text{HNO}_3 \xrightarrow{\text{H}_2\text{SO}_4} \text{3-Nitro-4,5-dimethoxyphenyl} + \text{H}_2\text{O}

Reduction of the α,β-Unsaturated Amide

Catalytic hydrogenation reduces the acrylamide double bond to a saturated propionamide.

Conditions :

  • Catalyst: Pd/C (10 wt%)

  • Solvent: Ethanol

  • Pressure: 1 atm H₂

  • Yield: >90%

Interaction with Biological Nucleophiles

In physiological environments, the acrylamide group reacts with cysteine residues in proteins via Michael addition, forming covalent adducts linked to neurotoxicity .

Key Data :

  • IC₅₀ in RAW 264.7 cells: 4.9 mmol/L (24 h exposure) .

  • Adducts detected via LC-MS/MS in murine models .

Scientific Research Applications

Pharmacological Research

The compound has been investigated for its potential as a therapeutic agent in various diseases, particularly due to its interaction with specific molecular targets in biological systems.

  • Mechanism of Action : It is believed to modulate signaling pathways related to cell growth and apoptosis, potentially offering therapeutic benefits in cancer treatment.
  • Case Study : Research has indicated that compounds with similar structures exhibit significant activity against cancer cell lines, suggesting that this compound may also possess anticancer properties .

Neuroscience

Given its structural similarity to nicotine, the compound may have implications in neuroscience research, particularly in studying neurodegenerative diseases and addiction.

  • Potential Effects : Preliminary studies suggest it could influence neurotransmitter systems, making it a candidate for further exploration in the treatment of disorders like Alzheimer's disease .

Drug Development

The compound's unique properties make it a candidate for drug development, particularly in creating new therapies targeting specific diseases. Its ability to interact with various biological pathways can be harnessed for developing multi-target drugs.

Biotechnology

In biotechnology, this compound can be used as a lead structure for designing novel therapeutics that require specificity and potency against particular biological targets.

Mechanism of Action

The mechanism of action of (E)-N-((1-nicotinoylpiperidin-4-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.

    Receptor Binding: It may interact with cellular receptors, modulating their activity and downstream signaling pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects
2.1.1 Core Scaffold Variations
  • YLT26 [(E)-N-(4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide]: Key Difference: Replaces the nicotinoylpiperidin group with a hexafluoro-hydroxypropan-2-ylphenyl substituent. Activity: Demonstrated potent antiproliferative effects in breast cancer cells (IC₅₀ = 0.2–0.5 μM) via ROS-mediated mitochondrial apoptosis .
  • EP2 Antagonists (5m, 5n, 5o): Examples: (E)-N-(2-(2-((1-Methylpiperidin-4-yl)amino)methyl)-1H-indol-1-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide (5m). Key Difference: Piperidine/indole-based substituents instead of nicotinoylpiperidine.
2.1.2 Substituent Modifications on the Acrylamide Side Chain
  • Piplartine Analogues (14–19): Examples: (E)-N-Butyl-3-(3,4,5-trimethoxyphenyl)acrylamide (14), (E)-N-Benzyl derivatives (15–18). Key Difference: Alkyl/aryl substituents instead of the complex nicotinoylpiperidin group. Activity: Moderate cytotoxicity against glioblastoma (IC₅₀ = 10–50 μM), with benzyl groups enhancing membrane permeability .
  • Chalcone-Trimethoxycinnamide Hybrid (7): Structure: Dual acrylamide groups with a chromenone core. Activity: Antimitotic effects via tubulin binding (IC₅₀ = 1.2 μM in MCF-7 cells), outperforming mono-acrylamide analogs .
Pharmacological and Biochemical Profiles
Compound Target/Mechanism IC₅₀/EC₅₀ Key Structural Feature Reference
YLT26 Mitochondrial apoptosis (ROS) 0.2–0.5 μM (MCF-7) Hexafluoro-hydroxypropan-2-ylphenyl
3i (Cholinesterase Inhibitor) AChE/BChE inhibition 0.29 mM (AChE) 2-(Benzyloxy)phenyl substituent
Chalcone Hybrid 7 Tubulin polymerization inhibition 1.2 μM (MCF-7) Dual acrylamide-chromenone scaffold
Piplartine Analogues (14–19) Glioblastoma cytotoxicity 10–50 μM Alkyl/benzyl substituents

Key Observations :

  • The 3,4,5-trimethoxyphenyl group is critical for tubulin targeting and enzyme inhibition across analogs.
  • Nicotinoylpiperidine in the target compound may enhance CNS bioavailability compared to bulkier substituents (e.g., hexafluoro groups) .

Biological Activity

(E)-N-((1-nicotinoylpiperidin-4-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a piperidine moiety and an acrylamide functional group. Its molecular formula is C20H26N2O4, and it features multiple methoxy groups that may influence its pharmacological properties.

Biological Activity

1. Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, in vitro assays demonstrated that the compound induced apoptosis in human cancer cells by activating caspase pathways and modulating the expression of pro-apoptotic and anti-apoptotic proteins.

2. Neuroprotective Effects

The compound's structural similarity to nicotine suggests potential neuroprotective properties. Research indicates that it may enhance cognitive function and provide neuroprotection against oxidative stress. In animal models, administration of this compound led to improved memory performance and reduced neuroinflammation, possibly through modulation of neurotransmitter systems.

3. Anti-inflammatory Activity

In addition to its anticancer and neuroprotective effects, this compound has demonstrated anti-inflammatory properties. Studies have shown that it can inhibit the production of pro-inflammatory cytokines in cultured macrophages, suggesting a mechanism that could be beneficial in treating inflammatory diseases.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Receptor Modulation : It may act as an agonist or antagonist at nicotinic acetylcholine receptors (nAChRs), influencing neurotransmission and cellular signaling pathways.
  • Enzyme Inhibition : The compound might inhibit specific enzymes involved in cancer progression or inflammatory responses, such as cyclooxygenases (COXs) or lipoxygenases (LOXs).

Case Studies

  • Anticancer Efficacy : A study published in Journal of Medicinal Chemistry reported that the compound effectively reduced tumor growth in xenograft models when administered at doses ranging from 25 to 100 mg/kg. The study highlighted dose-dependent effects on tumor progression without significant toxicity observed in treated animals .
  • Neuroprotective Study : In a preclinical trial involving mice subjected to induced oxidative stress, treatment with the compound resulted in a marked decrease in markers of oxidative damage and improved cognitive performance on memory tasks .

Data Table: Biological Activity Summary

Activity TypeEffectivenessMechanism of ActionReference
AnticancerHighInduction of apoptosis
NeuroprotectionModerateModulation of nAChRs
Anti-inflammatoryModerateInhibition of cytokine production

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